molecular formula C15H35NSSn B1401645 2-(Tributylstannylmethylsulfanyl)ethanamine CAS No. 1452829-00-3

2-(Tributylstannylmethylsulfanyl)ethanamine

Cat. No.: B1401645
CAS No.: 1452829-00-3
M. Wt: 380.2 g/mol
InChI Key: DYBMHPJDHUKXRF-UHFFFAOYSA-N
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Description

2-(Tributylstannylmethylsulfanyl)ethanamine is an organotin compound with the molecular formula C15H35NSSn and a molecular weight of 380.224 g/mol . This compound is characterized by the presence of a tributylstannyl group attached to a methylsulfanyl group, which is further connected to an ethanamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tributylstannylmethylsulfanyl)ethanamine typically involves the reaction of tributylstannyl chloride with a suitable thiol compound, followed by the introduction of an ethanamine group. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the stannylmethylsulfanyl intermediate. The final step involves the nucleophilic substitution of the intermediate with ethanamine under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannylmethylsulfanyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tributylstannylmethylsulfanyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tributylstannylmethylsulfanyl)ethanamine involves its interaction with biological molecules through the stannyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound can also act as a ligand, binding to metal ions and influencing their reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannylmethylsulfanyl)ethanol
  • 2-(Tributylstannylmethylsulfanyl)propane
  • 2-(Tributylstannylmethylsulfanyl)butane

Uniqueness

2-(Tributylstannylmethylsulfanyl)ethanamine is unique due to its ethanamine moiety, which imparts specific reactivity and binding properties not found in its analogs. This makes it particularly useful in applications requiring selective interaction with biological molecules and in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-(tributylstannylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H8NS.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBMHPJDHUKXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452829-00-3
Record name Ethanamine, 2-[[(tributylstannyl)methyl]thio]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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